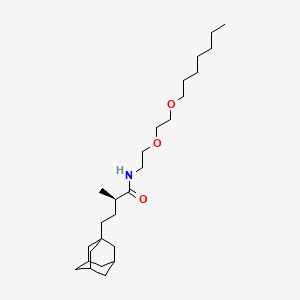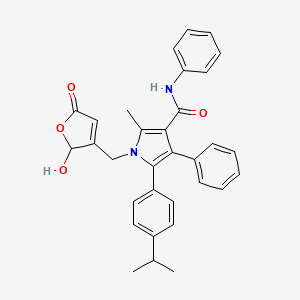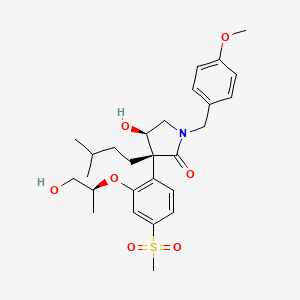
HIV-1 protease-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HIV-1 protease-IN-3 is a compound designed to inhibit the activity of HIV-1 protease, an enzyme crucial for the maturation and replication of the human immunodeficiency virus type 1 (HIV-1). HIV-1 protease is responsible for cleaving the viral polyprotein precursor into functional proteins, which are essential for the assembly of infectious viral particles. Inhibiting this enzyme disrupts the viral life cycle, making HIV-1 protease inhibitors a key component in antiretroviral therapy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 protease-IN-3 involves several steps, including the formation of key intermediates and the final coupling reactions. Common reagents and conditions used in these reactions include:
i-Butylamine in acetonitrile: at 80°C for 6 hours.
Aryl sulfonyl chloride, diisopropylethylamine, and dimethylaminopyridine in tetrahydrofuran: at 0°C to room temperature for 3-5 hours.
Dichloromethane and trifluoroacetic acid: (1:1) at 0°C to room temperature for 3 hours.
Hydrogen gas at 50 psi with 10% palladium on carbon in methanol: at room temperature for 2 hours.
EDC hydrochloride, hydroxybenzotriazole, and dimethylaminopyridine in anhydrous dimethylformamide: under argon at 0°C to room temperature for 3 hours.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of these synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired purity and quality.
化学反応の分析
Types of Reactions
HIV-1 protease-IN-3 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives, depending on the substituents introduced.
科学的研究の応用
HIV-1 protease-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Employed in research on viral replication and protein processing.
Medicine: Investigated as a potential therapeutic agent for the treatment of HIV/AIDS.
Industry: Utilized in the development of new antiretroviral drugs and diagnostic tools
作用機序
HIV-1 protease-IN-3 exerts its effects by binding to the active site of HIV-1 protease, thereby preventing the enzyme from cleaving the viral polyprotein precursor. This inhibition disrupts the maturation process of the virus, leading to the production of non-infectious viral particles. The molecular targets involved include the active site residues of HIV-1 protease, such as aspartic acid residues, which are crucial for the enzyme’s catalytic activity .
類似化合物との比較
HIV-1 protease-IN-3 can be compared with other HIV-1 protease inhibitors, such as:
- Saquinavir
- Lopinavir
- Ritonavir
- Amprenavir
- Fosamprenavir
- Atazanavir
- Nelfinavir
- Darunavir
- Tipranavir
- Indinavir
This compound is unique in its specific binding affinity and inhibitory potency against HIV-1 protease, making it a valuable addition to the arsenal of antiretroviral agents .
特性
分子式 |
C27H37NO7S |
|---|---|
分子量 |
519.7 g/mol |
IUPAC名 |
(3R,4R)-4-hydroxy-3-[2-[(2S)-1-hydroxypropan-2-yl]oxy-4-methylsulfonylphenyl]-1-[(4-methoxyphenyl)methyl]-3-(3-methylbutyl)pyrrolidin-2-one |
InChI |
InChI=1S/C27H37NO7S/c1-18(2)12-13-27(23-11-10-22(36(5,32)33)14-24(23)35-19(3)17-29)25(30)16-28(26(27)31)15-20-6-8-21(34-4)9-7-20/h6-11,14,18-19,25,29-30H,12-13,15-17H2,1-5H3/t19-,25-,27+/m0/s1 |
InChIキー |
QQVYMLIPGZJSRF-YDOVEJIGSA-N |
異性体SMILES |
C[C@@H](CO)OC1=C(C=CC(=C1)S(=O)(=O)C)[C@@]2([C@H](CN(C2=O)CC3=CC=C(C=C3)OC)O)CCC(C)C |
正規SMILES |
CC(C)CCC1(C(CN(C1=O)CC2=CC=C(C=C2)OC)O)C3=C(C=C(C=C3)S(=O)(=O)C)OC(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12394548.png)
![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6R)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5R,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12394553.png)


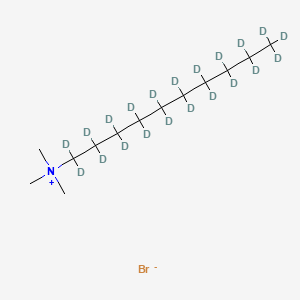
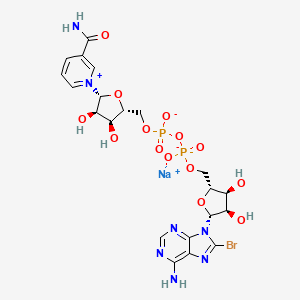



![6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine](/img/structure/B12394600.png)
![[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate](/img/structure/B12394604.png)
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394608.png)
